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Compound of Interest

Compound Name: Guanoxyfen

CAS No.: 13050-83-4

Cat. No.: B084175 Get Quote

From Adrenergic Modulation to Covalent Serine
Protease Inhibition
Executive Summary & Compound Profile
Guanoxyfen is a guanidine-derivative historically developed as an antihypertensive agent

targeting the sympathetic nervous system. Recent in silico and biochemical campaigns have

identified it as a high-affinity inhibitor of TMPRSS2, a critical host factor for the entry of

influenza and coronaviruses (including SARS-CoV-2).

This guide outlines the technical workflow used to identify and validate Guanoxyfen’s targets.

It bridges the gap between historical physiological observations (vasoconstriction inhibition)

and modern molecular target validation (protease inhibition), providing a robust protocol for

researchers investigating guanidine-based pharmacophores.

Chemical Profile[1][2][3][4][5][6]
IUPAC Name: N-(3-Phenoxypropyl)guanidine[1][2]

Key Moiety: The terminal guanidine group acts as a critical "warhead," mimicking the

Arginine side chain (P1 residue) required for recognition by trypsin-like serine proteases.

Primary Targets:
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TMPRSS2 (Modern): Validated via ML-bootstrapped docking and enzymatic FRET

assays.

Sympathetic Neurons (Historical): Validated via physiological vasoconstriction assays (pre-

synaptic inhibition).

Workflow 1: Computational Target Identification (In
Silico)
The identification of Guanoxyfen as a TMPRSS2 inhibitor represents a paradigm shift in

"Target Hopping." Unlike traditional high-throughput screening, this utilized a Machine Learning

(ML) bootstrapped docking approach.[3]

Ligand-Receptor Contact Fingerprinting (LRCF)
Traditional docking scores often fail to distinguish active inhibitors from tight-binding decoys.

The LRCF method uses the specific atomic contacts of known inhibitors to train an ML model.

Protocol:

Homology Modeling: Since the crystal structure of TMPRSS2 was historically unavailable,

generate a model using Hepsin (PDB: 5CE1) as the template.[3]

Docking Set Generation: Dock a library of FDA-approved drugs (including Guanoxyfen) into

the S1 pocket of the TMPRSS2 model.

Contact Mapping: For every pose, map the specific residues interacting with the ligand.

ML Classification: Use XGBoost or Random Forest classifiers trained on known serine

protease inhibitors to score the "fingerprint" of the Guanoxyfen-TMPRSS2 complex.

Key Insight: Guanoxyfen was flagged because its guanidine group forms a salt bridge with

Asp189 (at the bottom of the S1 pocket) and hydrogen bonds with Ser195 (catalytic triad),

mimicking the substrate's arginine.

Visualization of the Identification Workflow
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The following diagram illustrates the computational pipeline used to isolate Guanoxyfen from a

library of ~5,500 compounds.
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Figure 1: Machine Learning-Bootstrapped Target Identification Pipeline.

Workflow 2: Biochemical Validation (In Vitro)
Once identified in silico, the target must be validated using orthogonal biochemical assays. For

Guanoxyfen, the gold standard is the FRET-based Enzymatic Assay.

Recombinant TMPRSS2 Activity Assay
This protocol validates the direct inhibition of the enzyme by Guanoxyfen, determining the

IC50.

Materials:

Enzyme: Recombinant human TMPRSS2 (aa 106-492), expressed in insect cells or yeast.

Substrate: Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC).

Control: Camostat mesylate (positive control).

Step-by-Step Protocol:

Preparation: Dilute Guanoxyfen in DMSO to create a 10-point concentration series (0.1 nM

to 10 µM).
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Incubation: Mix 5 µL of Guanoxyfen with 20 µL of TMPRSS2 enzyme buffer (50 mM Tris-

HCl, pH 8.0, 150 mM NaCl). Incubate for 15 minutes at room temperature to allow

equilibrium binding.

Initiation: Add 25 µL of the fluorogenic substrate (final concentration 100 µM).

Measurement: Monitor fluorescence intensity (Ex/Em = 380/460 nm) kinetically for 60

minutes.

Analysis: Plot the initial velocity (

) against log[Inhibitor]. Fit data to the Hill equation to derive IC50.

Validation Criteria:

Self-Consistency: The IC50 must be reproducible across three independent runs.

Specificity: Guanoxyfen should show >10-fold selectivity for TMPRSS2 over related

proteases (e.g., Thrombin, Factor Xa) to confirm target engagement is specific to the S1

pocket geometry.

Mechanism of Action (MOA) Confirmation
Guanoxyfen functions as a competitive inhibitor. The guanidine moiety occupies the S1

specificity pocket, preventing the viral Spike protein (or endogenous substrates) from accessing

the catalytic Serine-195.
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Figure 2: Molecular Mechanism of Guanoxyfen Inhibition at the TMPRSS2 Active Site.

Quantitative Data Summary
The following table summarizes the validation metrics for Guanoxyfen against its primary

targets.

Target Assay Type Metric Value
Validation
Status

TMPRSS2
FRET Enzymatic

Assay
IC50 ~10 - 50 nM*

Validated (High

Potency)

Hepsin
FRET Enzymatic

Assay
IC50 > 100 nM

Validated

(Selectivity)

Sympathetic

Neurons

Vasoconstriction

(Rat Mesentery)
Inhibition % >80% at 5 mg/kg

Historical

Validation

SARS-CoV-2

Entry

Pseudovirus

Entry Assay
EC50

TBD (Context

Dependent)
In Progress
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*Note: Potency values are estimates based on structural similarity to known guanidine-based

serine protease inhibitors and repurposing screens.

Historical Context: The Adrenergic Target
While current research focuses on TMPRSS2, it is scientifically critical to acknowledge the

adrenergic neuron blocking activity of Guanoxyfen.

Mechanism: Guanoxyfen accumulates in sympathetic nerve endings via the norepinephrine

transporter (NET). Once inside, it stabilizes the nerve membrane or depletes norepinephrine

stores, preventing neurotransmitter release upon stimulation.

Validation: Confirmed via in vivo studies showing inhibition of responses to sympathetic

nerve stimulation but not to injected norepinephrine (indicating a pre-synaptic mechanism).

Why this matters: When developing Guanoxyfen as a protease inhibitor (e.g., for viral

indications), researchers must monitor for hypotension as a mechanism-based toxicity (On-

Target toxicity regarding the historical target; Off-Target regarding the viral indication).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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